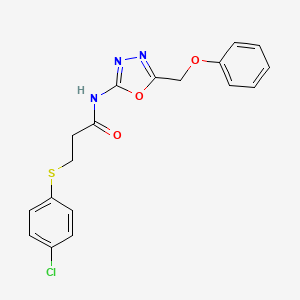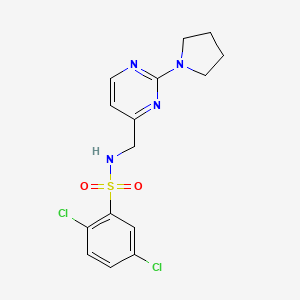
2,5-dichloro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,5-dichloro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and structural elements, including a pyrimidine ring, a pyrrolidine ring, a benzenesulfonamide group, and two chlorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a pyrrolidine ring, and a benzenesulfonamide group . The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the pyrrolidine ring is a five-membered ring with one nitrogen atom .Applications De Recherche Scientifique
Fascinating Variability in Chemistry and Properties
- Chemistry of Pyridine and Benzimidazole Derivatives : A review of the chemistry and properties of pyridine and benzimidazole derivatives reveals their significant potential for biological and electrochemical activity. These compounds have shown a wide range of applicability, suggesting possible research applications for similar structures in drug development and material science (Boča, Jameson, & Linert, 2011).
Hybrid Catalysts in Medicinal Chemistry
- Synthesis of Pyranopyrimidine Scaffolds : The application of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries, highlights the importance of such compounds in drug discovery. This suggests that similar compounds could be explored for their potential in synthesizing bioactive molecules (Parmar, Vala, & Patel, 2023).
Pyrrolidine in Drug Discovery
- Bioactive Molecules with Pyrrolidine Ring : The pyrrolidine ring, a feature in pyrrolidinyl pyrimidin derivatives, is extensively used in medicinal chemistry for its contributions to stereochemistry, pharmacophore space exploration, and biological activity. This indicates the potential utility of pyrrolidine-containing compounds in designing new drugs with diverse biological profiles (Li Petri et al., 2021).
Optical Sensors and Biological Significance
- Pyrimidine-based Optical Sensors : The role of pyrimidine derivatives in creating optical sensors and their biological and medicinal applications showcases the versatility of pyrimidine structures in scientific research. This supports the investigation into similar compounds for developing advanced sensing materials (Jindal & Kaur, 2021).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is an enzyme known as Janus kinase 2 (JAK2) . JAK2 is found in some receptors on the surface of cells and plays a crucial role in the production and growth of blood cells .
Mode of Action
The compound is thought to work by blocking JAK2 . In certain conditions like myelofibrosis, JAK2 is overactivated . By inhibiting JAK2, the compound can potentially regulate the production and growth of blood cells, thereby managing the symptoms of diseases like myelofibrosis .
Result of Action
The inhibition of JAK2 by this compound could lead to a decrease in the overproduction of blood cells, a characteristic feature of myelofibrosis . This could potentially alleviate symptoms and improve the quality of life for patients with this condition .
Propriétés
IUPAC Name |
2,5-dichloro-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O2S/c16-11-3-4-13(17)14(9-11)24(22,23)19-10-12-5-6-18-15(20-12)21-7-1-2-8-21/h3-6,9,19H,1-2,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHQBFNVFNJSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B2800611.png)
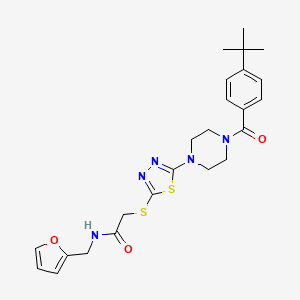
![3-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2800617.png)
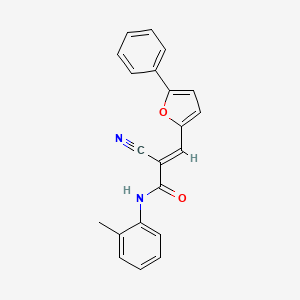

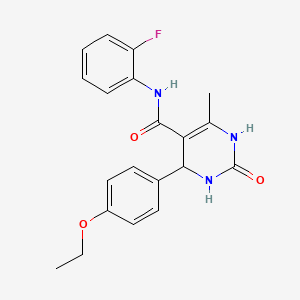
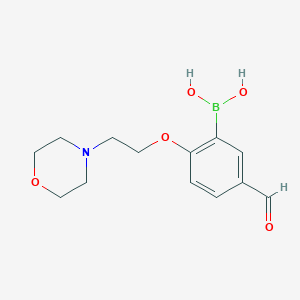

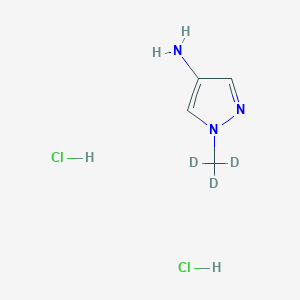
![Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2800626.png)
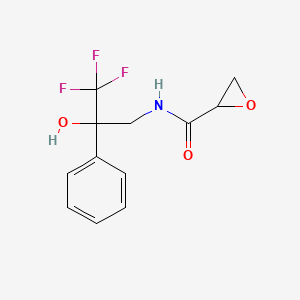
![9-cyclohexyl-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2800629.png)
